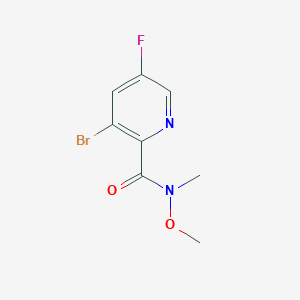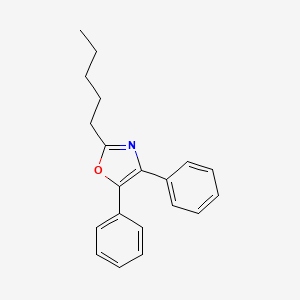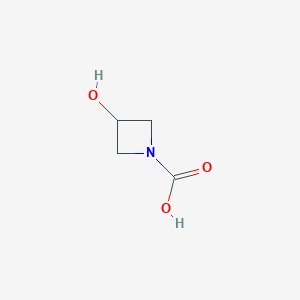
3-Hydroxyazetidine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-Azetidinecarboxylic acid is a four-membered nitrogen-containing heterocycle. The azetidine ring is known for its significant ring strain, which imparts unique reactivity to the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its distinctive structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-Azetidinecarboxylic acid can be achieved through several methods. One common approach involves the ring contraction of larger nitrogen-containing heterocycles. For instance, azetidine-3-carboxylic acid can be synthesized by treating azetidine-2-carbonitriles with acidic hydrolysis . Another method involves the cycloaddition reactions, where azetidine derivatives are formed through the reaction of aziridines with various reagents .
Industrial Production Methods
Industrial production of 3-hydroxy-1-Azetidinecarboxylic acid typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of Grignard reagents for the coupling reactions, followed by strain-release homologation to achieve the desired azetidine structure .
化学反応の分析
Types of Reactions
3-hydroxy-1-Azetidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-hydroxy-1-Azetidinecarboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-hydroxy-1-Azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and reactivity allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different chemical properties.
Uniqueness
3-hydroxy-1-Azetidinecarboxylic acid is unique due to its specific ring strain, which imparts distinct reactivity and stability. This makes it a valuable compound in various fields, offering unique advantages over other similar compounds .
特性
分子式 |
C4H7NO3 |
|---|---|
分子量 |
117.10 g/mol |
IUPAC名 |
3-hydroxyazetidine-1-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-3-1-5(2-3)4(7)8/h3,6H,1-2H2,(H,7,8) |
InChIキー |
SNBYDHCSBZIOQL-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


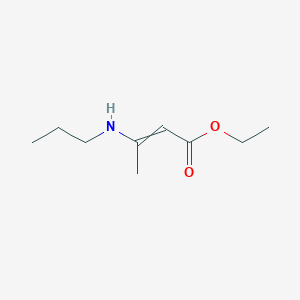
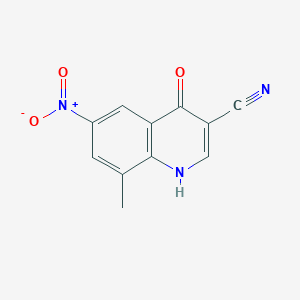
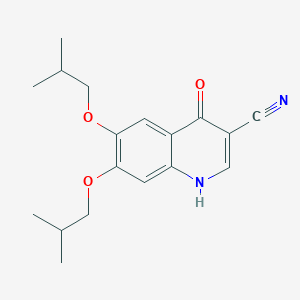

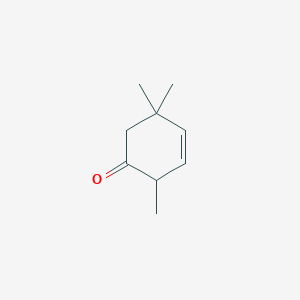
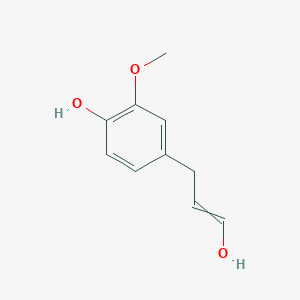
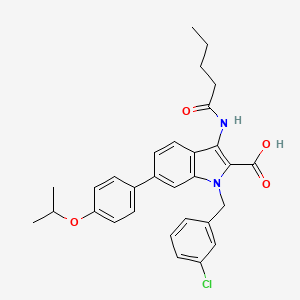
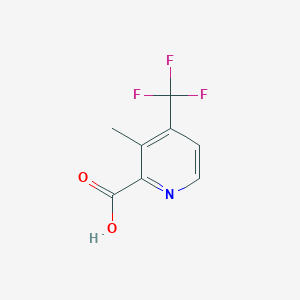
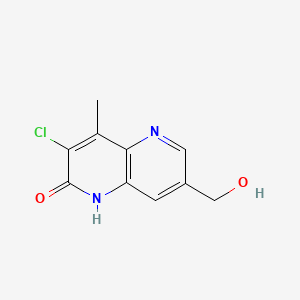
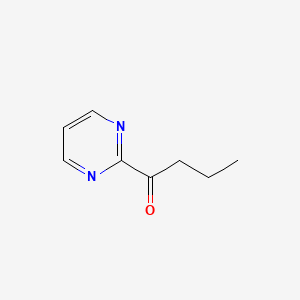
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
